molecular formula C11H15N3 B564293 1-(1H-Benzo[d]imidazol-2-yl)butan-1-amine CAS No. 101594-06-3

1-(1H-Benzo[d]imidazol-2-yl)butan-1-amine

Katalognummer: B564293
CAS-Nummer: 101594-06-3
Molekulargewicht: 189.262
InChI-Schlüssel: PDYPHDPLALMVJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1H-Benzo[d]imidazol-2-yl)butan-1-amine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. This compound is characterized by the presence of a benzimidazole ring attached to a butan-1-amine group. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Eigenschaften

CAS-Nummer

101594-06-3

Molekularformel

C11H15N3

Molekulargewicht

189.262

IUPAC-Name

1-(1H-benzimidazol-2-yl)butan-1-amine

InChI

InChI=1S/C11H15N3/c1-2-5-8(12)11-13-9-6-3-4-7-10(9)14-11/h3-4,6-8H,2,5,12H2,1H3,(H,13,14)

InChI-Schlüssel

PDYPHDPLALMVJJ-UHFFFAOYSA-N

SMILES

CCCC(C1=NC2=CC=CC=C2N1)N

Synonyme

1H-Benzimidazole-2-methanamine,alpha-propyl-(9CI)

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1-(1H-Benzo[d]imidazol-2-yl)butan-1-amine can be achieved through various synthetic routesThe reaction conditions typically involve the use of acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, and the reaction is carried out under reflux conditions .

Industrial production methods for benzimidazole derivatives often involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The choice of solvents, temperature, and reaction time are critical factors that influence the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

1-(1H-Benzo[d]imidazol-2-yl)butan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups into the molecule .

Wissenschaftliche Forschungsanwendungen

1-(1H-Benzo[d]imidazol-2-yl)butan-1-amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: The compound has been investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and antidiabetic activities.

    Industry: In the industrial sector, benzimidazole derivatives are used as corrosion inhibitors, dyes, and catalysts.

Wirkmechanismus

The mechanism of action of 1-(1H-Benzo[d]imidazol-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to DNA and proteins, leading to the inhibition of essential biological processes. For example, they can inhibit the activity of enzymes involved in DNA replication and repair, thereby preventing the proliferation of cancer cells . Additionally, benzimidazole derivatives can modulate the activity of signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation .

Vergleich Mit ähnlichen Verbindungen

1-(1H-Benzo[d]imidazol-2-yl)butan-1-amine can be compared with other benzimidazole derivatives, such as:

The uniqueness of 1-(1H-Benzo[d]imidazol-2-yl)butan-1-amine lies in its specific structural features, which contribute to its distinct chemical and biological properties. The length and branching of the alkyl chain can significantly impact the compound’s reactivity, solubility, and interaction with molecular targets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.